molecular formula C18H25N3O B6032903 1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine

1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine

Cat. No. B6032903
M. Wt: 299.4 g/mol
InChI Key: UJATVKKRWIQFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine is a chemical compound that has been the subject of scientific research due to its potential application in various fields. This compound is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine involves its interaction with certain receptors in the brain, including the dopamine receptor and the sigma-1 receptor. This interaction leads to the modulation of neurotransmitter release and the regulation of neuronal activity. The precise mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can modulate the activity of certain enzymes and receptors, while in vivo studies have shown that it can affect behavior and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in lab experiments is its unique chemical structure and mechanism of action, which make it a useful tool for studying certain biological processes. However, one of the limitations of using this compound is its potential toxicity, which could affect the validity of experimental results.

Future Directions

There are several future directions for research on 1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could focus on the identification of new biological targets for this compound, which could have implications for the treatment of various diseases. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its effects on different biological systems.

Synthesis Methods

The synthesis of 1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine involves a multistep process that starts with the reaction of 2-(3-methoxyphenyl)ethanol with 1-(chloromethyl)-1H-imidazole. The resulting intermediate is then reacted with piperidine to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been studied for its potential application in various fields, including neuroscience and pharmacology. In neuroscience, this compound has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders. In pharmacology, this compound has been studied for its potential as a drug candidate due to its unique chemical structure and mechanism of action.

properties

IUPAC Name

1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-22-17-6-2-4-15(12-17)7-8-16-5-3-11-21(13-16)14-18-19-9-10-20-18/h2,4,6,9-10,12,16H,3,5,7-8,11,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJATVKKRWIQFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2CCCN(C2)CC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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